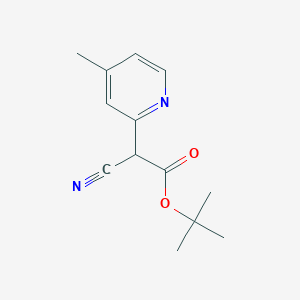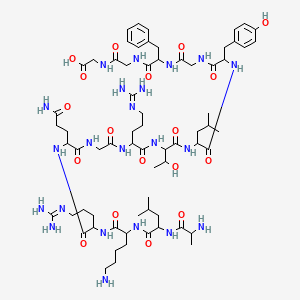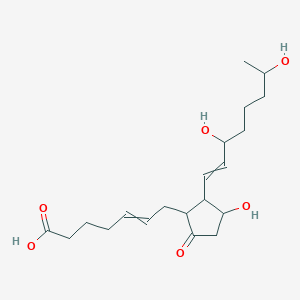![molecular formula C5H9ClN2O B13902193 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride typically involves the reaction of cis-diester with benzylamine in refluxing toluene to form monobenzylamide. This intermediate is then further processed to obtain the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its interactions with opioid receptors.
Wirkmechanismus
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features and biological activity.
Tropane Alkaloids: Compounds with a similar bicyclic structure that display a wide range of biological activities.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is unique due to its specific structure and the resulting interactions with opioid receptors. Its potential as a ligand for these receptors sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .
Eigenschaften
Molekularformel |
C5H9ClN2O |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H |
InChI-Schlüssel |
RAXGREHXTKNBEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC(=O)C1N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)




![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)


